SAV13 Demonstrates 4-Fold Higher Potency than HR3744 in Luciferase Reporter Assays
In a direct comparative analysis using a GFP-luciferase dual-reporter system driven by the saeP1 promoter, SAV13 exhibited an EC50 of 1.06 µM, whereas the parent compound HR3744 required 4.2 µM to achieve equivalent inhibition of hla expression [1]. This represents a 4-fold improvement in potency. In an independent GFP reporter assay, SAV13 maintained an EC50 of approximately 1.9 µM compared to 9.4 µM for HR3744, confirming an approximately 5-fold potency advantage [2].
| Evidence Dimension | Inhibitory potency (EC50) against SaeR-driven hla promoter activity |
|---|---|
| Target Compound Data | SAV13: EC50 = 1.06 µM (luciferase assay); 1.9 µM (GFP reporter assay) |
| Comparator Or Baseline | HR3744: EC50 = 4.2 µM (luciferase assay); 9.4 µM (GFP reporter assay) |
| Quantified Difference | 4-fold (luciferase); ~5-fold (GFP reporter) |
| Conditions | S. aureus USA300 strain expressing GFP-Lux dual reporter under saeP1 promoter control; in vitro cell-based assay |
Why This Matters
Higher potency enables lower compound usage in experimental workflows, reducing cost per assay and minimizing potential off-target effects at elevated concentrations.
- [1] Gao P, Wei Y, Tai L, et al. SaeR as a novel target for antivirulence therapy against Staphylococcus aureus. Emerg Microbes Infect. 2023;12(2):2254415. Figure 4D. View Source
- [2] Gao P, Wei Y, Tai L, et al. SaeR as a novel target for antivirulence therapy against Staphylococcus aureus. Emerg Microbes Infect. 2023;12(2):2254415. Figure 4C. View Source
